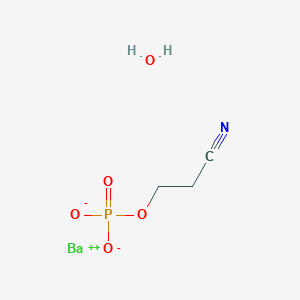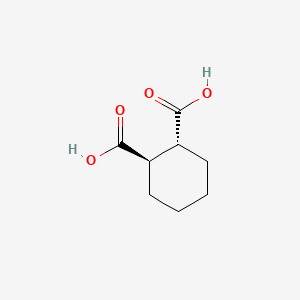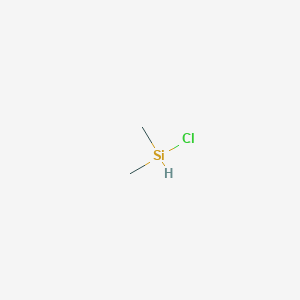
Dimethylsilylchloride
Übersicht
Beschreibung
Dimethylsilylchloride is an organosilicon compound with the chemical formula (CH₃)₂SiCl₂. It is a colorless, volatile liquid that is stable in the absence of water. This compound is widely used in organic synthesis and serves as a precursor to other organosilicon compounds.
Vorbereitungsmethoden
Dimethylsilylchloride is typically prepared on a large scale by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The principal target of this process is dimethyldichlorosilane, but substantial amounts of the trimethyl and monomethyl products are also obtained . The relevant reactions are as follows: [ \text{Si} + 2 \text{CH}_3\text{Cl} \rightarrow \text{(CH}_3)_2\text{SiCl}_2 ]
Analyse Chemischer Reaktionen
Dimethylsilylchloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and hydrochloric acid. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{H}_2\text{O} \rightarrow \text{(CH}_3)_2\text{Si(OH)}_2 + 2 \text{HCl} ]
Alcoholysis: Reacts with alcohols to form dimethylsilyl ethers. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{ROH} \rightarrow \text{(CH}_3)_2\text{Si(OR)}_2 + 2 \text{HCl} ]
Aminolysis: Reacts with amines to form dimethylsilyl amines. [ \text{(CH}_3)_2\text{SiCl}_2 + 2 \text{RNH}_2 \rightarrow \text{(CH}_3)_2\text{Si(NHR)}_2 + 2 \text{HCl} ]
Wissenschaftliche Forschungsanwendungen
Dimethylsilylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids.
Biology: Employed in the synthesis of prostaglandins and other biologically active compounds.
Medicine: Utilized as an auxiliary material for hypolipidemic drugs such as lovastatin and simvastatin.
Wirkmechanismus
The mechanism by which dimethylsilylchloride exerts its effects involves the formation of silyl ethers, silyl amines, and other organosilicon compounds. These reactions typically occur through nucleophilic substitution, where the chloride atom is replaced by a nucleophile such as water, alcohol, or amine . The resulting silyl compounds are often more stable and less reactive than their parent alcohols or amines, making them useful in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Dimethylsilylchloride can be compared with other similar compounds such as:
Trimethylsilyl chloride: Another organosilicon compound with the formula (CH₃)₃SiCl.
Tert-butyldimethylsilyl chloride: Contains a tert-butyl group in addition to the two methyl groups and a chloride.
This compound is unique in its balance of reactivity and stability, making it a valuable reagent in both laboratory and industrial settings.
Eigenschaften
IUPAC Name |
chloro(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHUUVGIRWMJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111431-67-5 | |
| Details | Compound: Silane, chlorodimethyl-, homopolymer | |
| Record name | Silane, chlorodimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111431-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
94.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-35-9 | |
| Record name | Chlorodimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

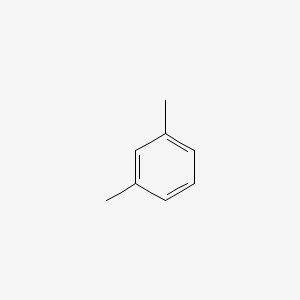
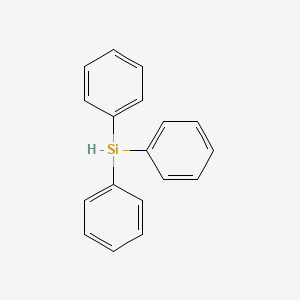
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7800729.png)
![[(dimethylsilylamino)-methylsilyl]methane](/img/structure/B7800737.png)
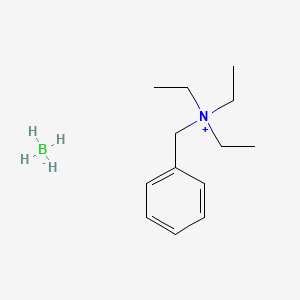
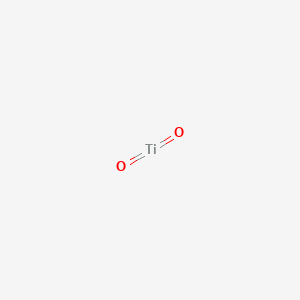
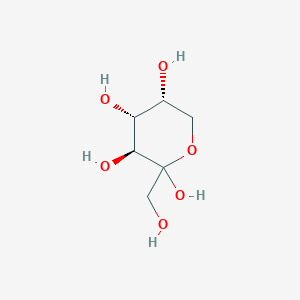
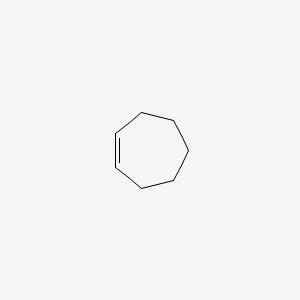
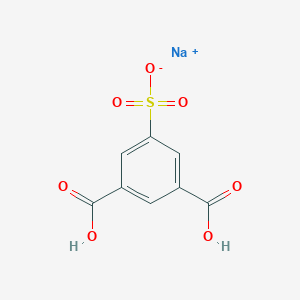

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B7800778.png)
